molecular formula C20H19NO2S B5619950 1-(4-methoxy-3-{[(4-methyl-2-quinolinyl)thio]methyl}phenyl)ethanone

1-(4-methoxy-3-{[(4-methyl-2-quinolinyl)thio]methyl}phenyl)ethanone

Cat. No. B5619950
M. Wt: 337.4 g/mol
InChI Key: NFWXIVAWVISILM-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-{[(4-methyl-2-quinolinyl)thio]methyl}phenyl)ethanone is a chemical compound characterized by the presence of quinoline and methoxy groups. Its molecular structure and properties are of interest due to their potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of compounds similar to 1-(4-methoxy-3-{[(4-methyl-2-quinolinyl)thio]methyl}phenyl)ethanone often involves condensation reactions. For example, the synthesis of related compounds has been achieved through reactions involving thiophene and quinoline rings, using reagents such as dihydrothiophen-3(2H)-one 1,1-dioxide and 3-methoxybenzaldehyde in refluxing ethanol (Wang, Jiang, & Zhang, 2010).

Molecular Structure Analysis

The molecular structure of compounds like 1-(4-methoxy-3-{[(4-methyl-2-quinolinyl)thio]methyl}phenyl)ethanone often displays specific conformations, such as envelope conformations in thiophene dioxide and pyridine rings, as observed in related compounds. These structures are elucidated using techniques like X-ray diffraction (Șahin et al., 2011).

Chemical Reactions and Properties

Compounds with similar structures exhibit various chemical reactions, including acetoxylation as seen in related quinones, where specific substituents influence the reaction outcomes (Blatchly et al., 1975). The presence of different substituents, like methoxy or hydroxy groups, significantly affects their chemical behavior.

Physical Properties Analysis

The physical properties of similar compounds are often investigated through methods like UV-visible and thermal analysis. Such studies have shown that certain compounds in this category are transparent in the visible region and possess specific thermal stability characteristics (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties of these compounds, including their electronic absorption and excitation properties, are influenced by factors like solvent polarity and hydrogen-bonding abilities. Quantum chemistry calculations, such as DFT and TD-DFT, help in understanding these properties (Al-Ansari, 2016).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Quinoline derivatives have been studied for their biological activity and many have been found to have medicinal properties .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many quinoline derivatives, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

1-[4-methoxy-3-[(4-methylquinolin-2-yl)sulfanylmethyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S/c1-13-10-20(21-18-7-5-4-6-17(13)18)24-12-16-11-15(14(2)22)8-9-19(16)23-3/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWXIVAWVISILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC3=C(C=CC(=C3)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-3-{[(4-methylquinolin-2-yl)sulfanyl]methyl}phenyl)ethanone

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